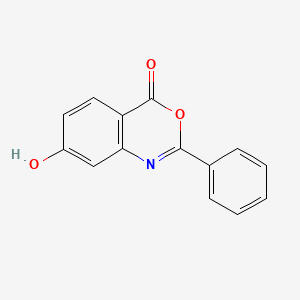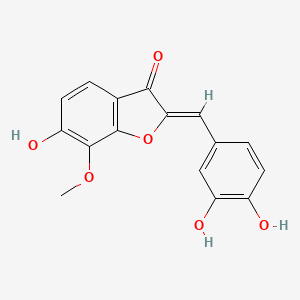![molecular formula C51H94O6 B1241272 TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)
TG(16:0/16:1(9Z)/16:1(9Z))[iso3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG(16:0/16:1(9Z)/16:1(9Z))[iso3] is a triglyceride.
Wissenschaftliche Forschungsanwendungen
Infant Nutrition and Fatty Acid Composition :
- Human milk triacylglycerols (TGs) have a unique fatty acid composition that is crucial for infant nutrition. These TGs, including TG(16:0/16:1(9Z)/16:1(9Z)), are structured to ensure efficient digestion and absorption in infants. The stereospecific positioning of fatty acids in milk TGs, particularly with high amounts of fat and palmitic acid (16:0), is a significant aspect of human milk that influences infant growth and health. This has implications for the development of infant formulas that mimic the TG structure of human milk for optimal nutrition (Innis, 2011).
Metabolic Engineering for Improved Infant Formulas :
- Research has been conducted to engineer oilseeds to produce TGs that mimic the composition of human milk, particularly the TG molecular species 1,3-olein-2-palmitin (OPO), which is important for infant nutrition. This involves altering the metabolism of plants to incorporate specific fatty acids, like palmitic acid (16:0), into the middle position of TGs. The resulting engineered oils can potentially be used in infant formulas to provide a fat composition closer to that of human milk (Van Erp et al., 2021).
Markers of Insulin Resistance and Diabetes :
- Certain triacylglycerols, including those containing saturated fatty acids like TG(16:0/16:0/18:1), have been identified as better markers of insulin resistance than total serum TG concentrations. This finding is significant for understanding the metabolic factors associated with diabetes and for developing targeted treatments (Kotronen et al., 2009).
Lipidomics and Disease Analysis :
- Comprehensive analysis of triacylglycerols with specific fatty acid chain compositions, such as TG(16:0/16:1(9Z)/16:1(9Z)), is crucial for understanding their functions in various diseases. Precise analysis of individual triacylglycerols can reveal insights into the lipid metabolism in diseases like cardiovascular disease and liver diseases, including hepatocellular carcinoma (Guan et al., 2017).
Eigenschaften
Produktname |
TG(16:0/16:1(9Z)/16:1(9Z))[iso3] |
|---|---|
Molekularformel |
C51H94O6 |
Molekulargewicht |
803.3 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21-/t48-/m0/s1 |
InChI-Schlüssel |
RUOVJPPUXXFZPC-YZEIBMOJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



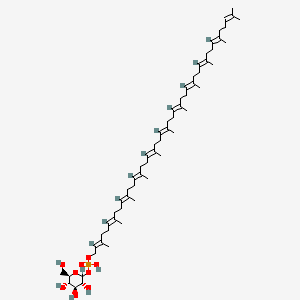
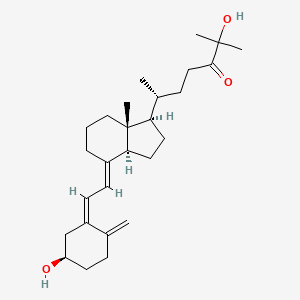
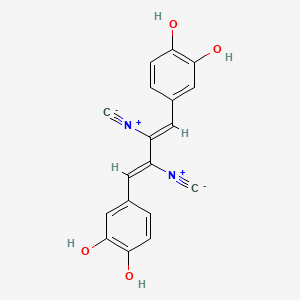
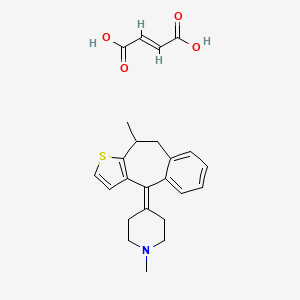
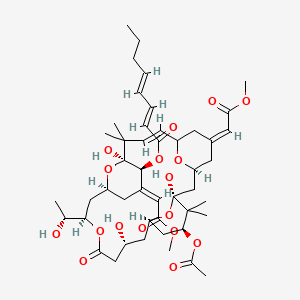
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
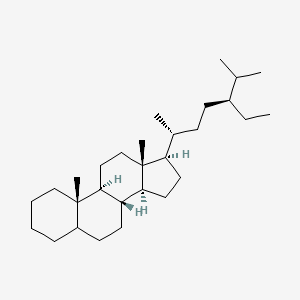
![[Td-(13)-Delta(4)-closo]tetraaluminium](/img/structure/B1241202.png)
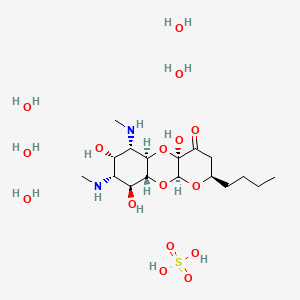
![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)
![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)
